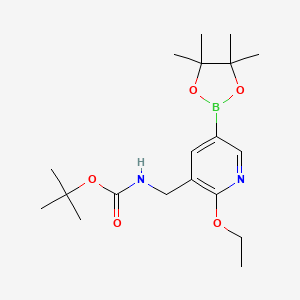

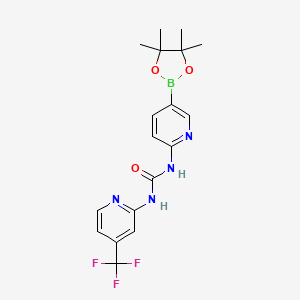

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of boronic esters like “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester” is not well developed . A radical approach has been reported for the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of boronic esters is dependent on the substituents in the aromatic ring . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Chemical Reactions Analysis

Boronic esters undergo various reactions. For instance, they can undergo hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .科学的研究の応用

Drug Design and Delivery

Boronic acids and their esters are pivotal in the design of new drugs and drug delivery systems. They serve as boron-carriers for neutron capture therapy , a targeted cancer treatment. The stability of these compounds in aqueous solutions, especially at physiological pH, is a critical factor in their pharmacological applications .

Organic Synthesis

In organic chemistry, boronic esters are valuable building blocks. They are used in Suzuki-Miyaura coupling reactions , which are pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Catalysis

The compound under discussion can be involved in catalytic protodeboronation . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolkit for synthetic chemists in creating diverse molecular structures .

Neutron Capture Therapy

As a boron-carrier, this compound is significant in neutron capture therapy for cancer treatment. It helps in delivering boron atoms to cancer cells, which are then targeted by neutron beams to destroy the cancerous cells .

Hydrolysis Studies

The susceptibility of boronic esters to hydrolysis is an area of interest in biochemistry. Understanding the hydrolysis kinetics of compounds like 5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester is essential for their stability and efficacy in biological systems .

Safety and Hazards

Boronic esters, including “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester”, should be handled with care due to their susceptibility to hydrolysis, especially at physiological pH . Adequate ventilation should be ensured while handling these compounds, and dust formation should be avoided .

将来の方向性

The future directions in the research of boronic esters like “5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester” could involve developing more stable compounds and understanding their mechanisms of action better. This could potentially lead to the design of new drugs and drug delivery devices .

作用機序

Target of Action

It’s known that boronic esters, such as this compound, are often used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.

Mode of Action

The compound, being a boronic ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is converted into a boronic acid and an alkene . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The compound is involved in the protodeboronation pathway . This pathway is crucial in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters . The protodeboronation of this compound can lead to the formation of various other compounds, depending on the reaction conditions .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

The result of the compound’s action is the production of a variety of organic compounds through the protodeboronation pathway . These compounds can then be used in further reactions, depending on the desired end product .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the pH level can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of certain catalysts can influence the rate and direction of the protodeboronation reaction .

特性

IUPAC Name |

tert-butyl N-[[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-9-24-15-13(11-22-16(23)25-17(2,3)4)10-14(12-21-15)20-26-18(5,6)19(7,8)27-20/h10,12H,9,11H2,1-8H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFGCYKNOSRJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Boc-Aminomethyl)-6-ethoxypyridine-3-boronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

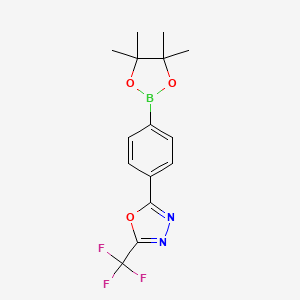

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)